molecular formula C12H11NO5 B2607334 2,5-Dioxopyrrolidin-1-yl 4-methoxybenzoate CAS No. 30364-57-9

2,5-Dioxopyrrolidin-1-yl 4-methoxybenzoate

Cat. No.: B2607334
CAS No.: 30364-57-9
M. Wt: 249.222
InChI Key: KKOKMSBDDPQUQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dioxopyrrolidin-1-yl 4-methoxybenzoate is a chemical compound with the molecular formula C12H11NO5. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyrrolidinone ring and a methoxybenzoate group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-methoxybenzoate typically involves the reaction of 4-methoxybenzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dioxopyrrolidin-1-yl 4-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 4-methoxybenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-methoxybenzoate involves its ability to form stable amide bonds with primary amines. This reaction is facilitated by the presence of the N-hydroxysuccinimide ester, which acts as a leaving group. The compound targets primary amines in biomolecules, leading to the formation of stable conjugates. This property is exploited in various applications, including protein labeling and drug delivery .

Comparison with Similar Compounds

    N-Hydroxysuccinimide Esters: These compounds share the N-hydroxysuccinimide ester functional group and are used in similar applications.

    4-Methoxybenzoic Acid Derivatives: Compounds with the 4-methoxybenzoic acid moiety exhibit similar chemical properties and reactivity.

Uniqueness: 2,5-Dioxopyrrolidin-1-yl 4-methoxybenzoate is unique due to the combination of the pyrrolidinone ring and the methoxybenzoate group. This combination imparts specific reactivity and stability, making it particularly useful in applications requiring the formation of stable amide bonds .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c1-17-9-4-2-8(3-5-9)12(16)18-13-10(14)6-7-11(13)15/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOKMSBDDPQUQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.